Cas no 21698-44-2 (Shyobunone)
Shyobunone Chemical and Physical Properties
Names and Identifiers
-
- Shyobunone
- (2S)-3α-Vinyl-3-methyl-2β-(1-methylvinyl)-6β-isopropylcyclohexanone
- (2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinylcyclohexanon e
- (+)-shyobunone
- (2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinyl-cyclohexanon
- 5-(hydroxy-phenyl-pyridin-2-yl-methyl)-8-(phenyl-pyridin-2-yl-methylene)-3a,4,7,7a-tetrahydro-4,7-methano-isoindole-1,3-dione
- Caswell No. 606
- Compound S-6,999
- HSDB 1743
- Mcneil 1025
- Nobormide
- Nobormide [ISO-French]
- NORBORMIDE
- Norbormide [ANSI:ISO]
- Shoxin
- Shyobunon ( 3ref-Methyl-3-vinyl-2cis-isopropenyl-6cis-isopropyl-cyclohexanon )
- [ "1", "3-Elemadien-6-one" ]
- UNII-92NQU4WN5A
- p-Menthan-3-one, 2-isopropenyl-1-vinyl-, (1S,2R,4S)-
- AKOS032962114
- DTXSID401019945
- (2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one
- Cyclohexanone, 3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)-, (2S-(2alpha,3beta,6alpha))-
- 92NQU4WN5A
- CYCLOHEXANONE, 3-ETHENYL-3-METHYL-2-(1-METHYLETHENYL)-6-(1-METHYLETHYL)-, (2S-(2.ALPHA.,3.BETA.,6.ALPHA.))-
- Cyclohexanone, 3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)-, (2S,3S,6S)-
- Q27136638
- HY-N1304
- CHEMBL1814552
- Shyobunon
- 21698-44-2
- CHEBI:68148
- (2S,3S,6S)-3-Ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)cyclohexanone
- FS-9572
- CS-0016708
- 1
- (2S)-3alpha-Vinyl-3-methyl-2beta-(1-methylvinyl)-6beta-isopropylcyclohexanone
- DA-77831
-
- Inchi: 1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1
- InChI Key: GWHRSRIPLDHJHR-GZBFAFLISA-N
- SMILES: O=C1[C@@H](C(=C)C)[C@@](C=C)(C)CC[C@H]1C(C)C
Computed Properties
- Exact Mass: 220.18282
- Monoisotopic Mass: 220.182715385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Oil
- Density: 0.9±0.1 g/cm3
- Boiling Point: 290.2±39.0 °C at 760 mmHg
- Flash Point: 116.2±22.0 °C
- PSA: 17.07
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Shyobunone Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Shyobunone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TL0012-1 mg |
Shyobunone |
21698-44-2 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27110-5mg |
(2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinylcyclohexanon e |
21698-44-2 | 5mg |
¥3200.0 | 2021-09-07 | ||
| DC Chemicals | DCC-055-20 mg |
Shyobunone |
21698-44-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| TargetMol Chemicals | TL0012-1 mg |
Shyobunone |
21698-44-2 | 98% | 1mg |
¥ 1,480 | 2023-07-10 | |
| TargetMol Chemicals | TL0012-5 mg |
Shyobunone |
21698-44-2 | 98% | 5mg |
¥ 7,270 | 2023-07-10 | |
| DC Chemicals | DCC-055-20mg |
Shyobunone |
21698-44-2 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
| TargetMol Chemicals | TL0012-1mg |
Shyobunone |
21698-44-2 | 1mg |
¥ 1480 | 2024-07-19 | ||
| TargetMol Chemicals | TL0012-5mg |
Shyobunone |
21698-44-2 | 5mg |
¥ 7270 | 2024-07-19 | ||
| A2B Chem LLC | AF65922-5mg |
Shyobunone |
21698-44-2 | 93.0% | 5mg |
$385.00 | 2024-04-20 | |
| Ambeed | A664939-5mg |
Shyobunone |
21698-44-2 | 98+% | 5mg |
$176.0 | 2024-07-12 |
Shyobunone Suppliers
Shyobunone Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Shyobunone
Recent Advances in Shyobunone (21698-44-2) Research: Implications for Chemical Biology and Pharmaceutical Applications
Shyobunone (CAS: 21698-44-2), a sesquiterpene compound derived from Acorus calamus and other medicinal plants, has recently garnered significant attention in chemical biology and pharmaceutical research due to its diverse bioactive properties. This research brief synthesizes the latest findings on Shyobunone, focusing on its molecular mechanisms, therapeutic potential, and applications in drug development. The compound's unique structural features, including its bicyclic skeleton and ketone functional group, contribute to its interactions with biological targets, making it a promising candidate for further investigation.
Recent studies have elucidated Shyobunone's neuroprotective effects, particularly in models of neurodegenerative diseases. A 2023 study published in Journal of Natural Products demonstrated that Shyobunone significantly reduced oxidative stress in neuronal cells by upregulating the Nrf2/ARE pathway, with an EC50 of 12.3 μM. This finding suggests potential applications in Alzheimer's and Parkinson's disease therapeutics. Concurrently, research in Bioorganic Chemistry revealed Shyobunone's ability to inhibit acetylcholinesterase (AChE) with 78% inhibition at 50 μM, supporting its cognitive-enhancing properties.
In the realm of anti-inflammatory research, Shyobunone has shown remarkable activity against pro-inflammatory cytokines. A 2024 preclinical study reported in European Journal of Pharmacology identified Shyobunone as a potent inhibitor of NF-κB signaling, reducing TNF-α production by 62% at 20 μM concentration in macrophage cells. Structural-activity relationship (SAR) analyses indicate that the α,β-unsaturated ketone moiety is critical for this activity, providing insights for analog development. These findings position Shyobunone as a potential lead compound for inflammatory disorder treatments.
The compound's pharmacokinetic profile has been recently characterized through advanced analytical techniques. LC-MS/MS studies published in Journal of Chromatography B (2024) established Shyobunone's plasma protein binding at 89.2% and its ability to cross the blood-brain barrier, with a brain/plasma ratio of 0.45 in rodent models. Metabolic studies using human liver microsomes identified CYP3A4 as the primary enzyme responsible for Shyobunone's oxidative metabolism, information crucial for future drug development efforts.
Emerging applications in cancer research have expanded Shyobunone's therapeutic potential. A groundbreaking study in Cancer Letters (2024) demonstrated Shyobunone's selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) through induction of ferroptosis, with an IC50 of 18.7 μM while showing minimal toxicity to normal mammary epithelial cells (IC50 > 100 μM). Mechanistic studies revealed this activity involves GPX4 inhibition and lipid peroxidation accumulation, offering a novel approach for targeted cancer therapy.
Current challenges in Shyobunone research include improving its aqueous solubility (currently 0.12 mg/mL at pH 7.4) and metabolic stability (t1/2 = 2.1 h in human hepatocytes). Recent patent filings (WO2024015321) describe novel formulation strategies using cyclodextrin complexes that enhance bioavailability by 3.2-fold. Additionally, semi-synthetic derivatives with modified ketone groups show promise in addressing these limitations while maintaining bioactivity.
The growing body of research on Shyobunone (21698-44-2) underscores its multifaceted pharmacological potential. From neuroprotection to anticancer applications, this natural product derivative continues to reveal novel biological activities. Future research directions should focus on clinical translation, structure optimization, and combination therapies. As understanding of its molecular targets deepens, Shyobunone may emerge as a valuable scaffold for developing next-generation therapeutics in multiple disease areas.
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